N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by nitration to introduce the nitro group. Subsequent steps involve the introduction of the benzamide moiety and the methylsulfanyl group. The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional functional groups to the pyrazole ring.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group and the benzamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring with nitro substitutions and is used in high-performance energetic materials.
Substituted Imidazoles: These compounds share a similar heterocyclic structure and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16N4O3S/c1-26-17-5-3-2-4-16(17)20-18(23)14-8-6-13(7-9-14)11-21-12-15(10-19-21)22(24)25/h2-10,12H,11H2,1H3,(H,20,23) |
InChI Key |
CYPDHIQGVYGFRJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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